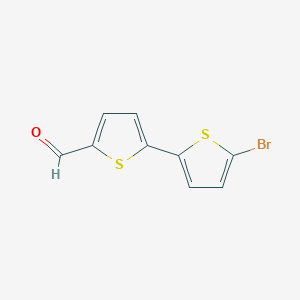
5-(5-ブロモチオフェン-2-イル)チオフェン-2-カルバルデヒド
説明
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ドナー-アクセプターポリマーの合成
この化合物は、直接C-Hアリール化重合によるビス(チオフェン-2-イル)ベンゾチアジアゾール系ドナー-アクセプターポリマーの合成に使用されます . これらのポリマーは、その調整可能な光電子特性により、有機電子用途において大きな関心を集めています .
光起電力用途
この化合物から合成されたポリマーは、その光起電力用途について研究されています。 PC 71 BMとブレンドしたポリマーフィルムの温度依存性吸収が研究され、3.82%の電力変換効率(PCE)が達成されました .
[1,2,4]トリアゾロ[4,3-c]キナゾリンの合成
5-(5-ブロモチオフェン-2-イル)チオフェン-2-カルバルデヒドは、生物活性化合物および蛍光体の貴重な中間体である[1,2,4]トリアゾロ[4,3-c]キナゾリンの合成に使用されます .
鈴木カップリング反応
この化合物は、ベンゾトリアゾール含有有機増感剤およびメソ-ポリアミド-BODIPYハイブリッドの合成のための鈴木カップリング反応に関与しています .
鈴木-宮浦カップリング
それは、ラタンヒンの合成のための鈴木-宮浦カップリングに使用されます .
マイクロ波支援薗頭反応
この化合物は、エチニルアリールボロネートの合成のためのマイクロ波支援薗頭反応に使用されます .
電子リッチドナーの合成
5-(5-ブロモチオフェン-2-イル)チオフェン-2-カルバルデヒドは、D-A型有機ポリマーの候補となる電子リッチユニット、2,7-ビス(5-ブロモチオフェン-2-イル)-9,9'-スピロビ[フルオレン]の合成に使用されます .
作用機序
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of drug molecules and luminescent materials .
Mode of Action
It is known that the bromine atom and aldehyde group in the molecule can undergo functional group transformation reactions . This allows the compound to participate in various chemical reactions, such as nucleophilic substitution, coupling, and cyclization, thereby introducing different functional groups and conformations .
Biochemical Pathways
Thiophene derivatives are widely used in luminescent materials . The introduction of specific substituents can change the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .
Result of Action
It is known that the compound is used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .
Action Environment
生物活性
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant case studies and research findings.
Synthesis
The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. The reaction conditions often include the use of bases such as lithium diisopropylamide (LDA) and reagents like dimethylformamide (DMF) to achieve high yields and purity .
Antimicrobial Activity
Research indicates that thiophene derivatives, including 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that related thiophene compounds showed promising in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to 32 µg/mL .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde | TBD | S. aureus, E. coli |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
| Ciprofloxacin | TBD | XDR Salmonella Typhi |
The antimicrobial efficacy of thiophene derivatives is believed to stem from their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. Molecular docking studies have suggested that these compounds can bind effectively to bacterial enzymes, thereby preventing their function . For instance, a study highlighted the binding affinity of these compounds to DNA gyrase, an enzyme critical for bacterial DNA replication.
Case Studies
-
Antibacterial Evaluation Against XDR Salmonella Typhi :
A recent study focused on the antibacterial activity of various thiophene derivatives against XDR Salmonella Typhi. The compound 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate was found to have an MIC of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone . -
Structure–Activity Relationship (SAR) :
The SAR analysis revealed that modifications in the thiophene ring significantly influenced biological activity. Compounds with dual thiophene moieties exhibited enhanced antibacterial properties, suggesting that structural complexity may be key to their efficacy .
特性
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMTYNJFSUBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453982 | |
| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110046-60-1 | |
| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















